Chain‑Length‑Dependent Lipophilicity: XLogP3 Increase Across the C2–C4 Series
Computed XLogP3 values reveal a systematic rise in lipophilicity as the alkyl spacer is lengthened: the butanehydrazide (C₄) registers 2.6, versus 2.1 for the propanehydrazide (C₃) and 1.5 for the acetohydrazide (C₂) [1][2][3]. This corresponds to an increase of approximately 0.5 log units per additional methylene group.
| Evidence Dimension | XLogP3 (computed) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Acetohydrazide (C2): 1.5; Propanehydrazide (C3): 2.1 |
| Quantified Difference | +1.1 (vs C2); +0.5 (vs C3) |
| Conditions | Computed by XLogP3 3.0, PubChem (2021–2025 releases) |
Why This Matters
Higher lipophilicity is expected to improve passive trans‑membrane diffusion, making the butanehydrazide the preferred candidate for intracellular target screens or projects requiring blood–brain barrier penetration.
- [1] PubChem CID 3672669, 4-(4-Chloro-2-methylphenoxy)butanohydrazide, XLogP3=2.6, https://pubchem.ncbi.nlm.nih.gov/compound/545355-20-2 View Source
- [2] PubChem CID 3746548, 2-(4-chloro-2-methylphenoxy)propanohydrazide, XLogP3=2.1, https://pubchem.ncbi.nlm.nih.gov/compound/36304-48-0 View Source
- [3] PubChem CID 149463, 2-(4-chloro-2-methylphenoxy)acetohydrazide, XLogP3=1.5, https://pubchem.ncbi.nlm.nih.gov/compound/32022-38-1 View Source
